Ethyl 5-cyanopicolinate
Description
This article explores the role of Ethyl 5-cyanopicolinate, detailing its chemical context, its place within coordination chemistry, and its significance as a foundational structure in the development of new therapeutic agents.
This compound is classified as a pyridine (B92270) derivative. Pyridines are six-membered heterocyclic compounds containing one nitrogen atom, and they form the core of many biologically active molecules. Specifically, this compound is an ester derivative of picolinic acid (pyridine-2-carboxylic acid). The structure consists of a pyridine ring with an ethyl carboxylate group at the 2-position and a cyano (C≡N) group at the 5-position. cymitquimica.com Its formal name is ethyl 5-cyanopyridine-2-carboxylate. cymitquimica.com This arrangement of functional groups provides a unique electronic and steric profile, influencing its reactivity and utility in synthesis.
Table 1: Chemical Properties of this compound Click on the headers to sort the table.
| Property | Value |
| CAS Number | 41051-03-0 cymitquimica.combiomall.in |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol cymitquimica.com |
| Synonyms | Ethyl 5-cyanopyridine-2-carboxylate cymitquimica.com |
| Form | Solid cymitquimica.com |
| Purity | 98+% cymitquimica.com |
The field of coordination chemistry was revolutionized by the work of Alfred Werner in the late 19th and early 20th centuries, who proposed the octahedral geometry for metal complexes, a foundational concept that remains central to the field today. libretexts.org Coordination compounds, which consist of a central metal ion bonded to surrounding molecules or ions known as ligands, have been used since antiquity in pigments like Egyptian blue. libretexts.org
Within this broad history, picolinate-based ligands have emerged as particularly effective chelating agents. The picolinate (B1231196) anion is a bidentate ligand, meaning it binds to a metal center through two donor atoms (the pyridine nitrogen and a carboxylate oxygen). solubilityofthings.com This chelation results in a stable five-membered ring with the metal, an effect that enhances complex stability. nih.gov
While a detailed historical record for the 5-cyanopicolinate ligand itself is not extensively documented, the functionalization of picolinate ligands is a more recent and significant area of research. Scientists modify the picolinate scaffold to tune the properties of the resulting metal complexes. For instance, the introduction of ethynyl (B1212043) bridges to create polytopic picolinate ligands has led to the synthesis of highly robust and luminescent lanthanoid-based coordination polymers. acs.orgnih.gov These materials have shown promise in sensing applications, such as the detection of nitroaromatic compounds. acs.orgnih.gov The 5-cyano- substitution on the picolinate ring represents another strategic modification, altering the electronic properties of the ligand and influencing the characteristics of the metal complexes it forms.
In organic and medicinal chemistry, a "scaffold" refers to a core molecular structure upon which new molecules are built. This compound serves as a versatile synthetic scaffold due to its distinct functional groups, which can be modified independently to create a diverse library of new compounds. bldpharm.com This versatility is highly valued in drug discovery. mdpi.com
The pyridine ring itself is considered a "privileged scaffold," a term for molecular frameworks that are frequently found in bioactive compounds due to their ability to interact with a wide range of biological targets. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in how drugs bind to proteins and enzymes. mdpi.com
The practical significance of this compound is demonstrated in its application as a starting material for potential anticancer agents. It is used in the preparation of substituted pyrrolidine-2-carboxamides, which are designed to act as antagonists of the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. The development of such molecules is a key strategy in oncology research. The use of heterocyclic scaffolds like quinoline (B57606) derivatives to develop selective inhibitors for conditions such as Alzheimer's disease further underscores the importance of building blocks like this compound in creating targeted therapeutics. nih.gov The strategic combination of the pyridine core, the reactive ester, and the cyano group makes this compound a valuable tool for medicinal chemists aiming to synthesize novel and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJSHGZQTWJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496467 | |
| Record name | Ethyl 5-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-03-0 | |
| Record name | Ethyl 5-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Ethyl 5 Cyanopicolinate and Its Analogues
Established Synthetic Pathways to the Picolinate (B1231196) Core
Traditional methods for synthesizing the picolinate framework remain fundamental in organic chemistry. These pathways include direct esterification, strategic installation of the cyano group, and multi-component reactions that build the heterocyclic ring from acyclic precursors.
Esterification Reactions for Ethyl 5-cyanopicolinate Synthesis
A primary and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating 5-cyanopicolinic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). uni.lu
The mechanism is a classic acid-catalyzed nucleophilic acyl substitution. mdpi.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of ethanol attacks this activated carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. Finally, deprotonation of this intermediate by a weak base, such as water or another molecule of ethanol, regenerates the acid catalyst and affords the final product, this compound. uni.lumdpi.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used as the solvent. mdpi.com
Cyanation Strategies for Picolinate Derivatives
The introduction of a cyano (-CN) group onto the picolinate ring is a key transformation for accessing the target molecule and its analogues. Several cyanation strategies are employed in organic synthesis. wikipedia.org
One common approach is the transition-metal-catalyzed cyanation of a halo-picolinate ester. wikipedia.orgresearchgate.netrsc.org For instance, an ethyl 5-bromopicolinate or ethyl 5-chloropicolinate can be reacted with a cyanide source, such as potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or potassium ferrocyanide, in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination to form the C-CN bond. wikipedia.org The choice of catalyst, ligands, and cyanide source is crucial to avoid catalyst deactivation and handle the toxicity of metal cyanides. researchgate.netgoogle.com Newer methods also explore the use of less toxic cyanating agents like ethyl cyanoacetate. nih.govscite.ai
Another classical method is the Sandmeyer reaction, which converts an amino group on the pyridine (B92270) ring into a cyano group. organic-chemistry.orgyoutube.com This would involve the diazotization of ethyl 5-aminopicolinate (B8380244) with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to generate an arenediazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile to yield this compound. organic-chemistry.orgyoutube.com This method is particularly useful for creating substitution patterns that are not easily accessible through direct functionalization. organic-chemistry.org
Multi-component Reactions for Picolinate Synthesis Utilizing Picolinate Precursors
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex heterocyclic scaffolds like the picolinate core in a single synthetic operation. A notable MCR for synthesizing picolinate derivatives involves the condensation of an aldehyde, malononitrile (B47326), ammonium (B1175870) acetate (B1210297), and an alpha-keto ester such as ethyl 2-oxopropanoate (ethyl pyruvate). nih.gov
In this reaction, the aldehyde first reacts with malononitrile in a Knoevenagel condensation. Concurrently, ethyl pyruvate (B1213749) reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate. These two intermediates then undergo a Michael addition, followed by cyclization and subsequent oxidation, to form the substituted pyridine ring of the picolinate product. nih.gov The use of ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring. chemicalbook.com This strategy allows for the rapid generation of a diverse library of picolinate analogues by simply varying the starting aldehyde. nih.gov
Novel and Green Chemistry Approaches in Picolinate Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include the use of heterogeneous catalysts that can be easily recovered and reused, as well as advanced regioselective techniques that minimize waste by precisely controlling the position of functional groups.
Catalytic Systems for Picolinate Derivatives
A significant advancement in the synthesis of picolinate derivatives is the use of novel heterogeneous catalysts, particularly metal-organic frameworks (MOFs). One such catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂ , has been shown to be highly effective for the multi-component synthesis of picolinates. nih.gov This zirconium-based MOF, functionalized with phosphonic acid groups, acts as a robust and reusable nanoporous heterogeneous catalyst. nih.gov
The key advantages of using UiO-66(Zr)-N(CH₂PO₃H₂)₂ include:
Mild Reaction Conditions : The reaction proceeds efficiently at ambient temperature, reducing energy consumption. nih.gov
High Efficiency : It provides good to excellent yields of the picolinate products.
Green Solvent : The reaction can be carried out in ethanol, a more environmentally benign solvent. nih.gov
Catalyst Reusability : The catalyst can be easily recovered from the reaction mixture by filtration and reused for multiple cycles without a significant loss in its catalytic activity, as demonstrated by studies showing its effectiveness for at least seven consecutive runs. nih.gov
The proposed mechanism suggests that the acidic -PO₃H₂ groups on the catalyst activate the aldehyde, facilitating the multi-component cascade reaction. nih.gov The performance of this catalyst has been shown to be superior to various other homogeneous and heterogeneous catalysts for this transformation.
Interactive Data Table: Catalyst Performance in Picolinate Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethanol | Ambient | 5 | 95 |
| 2 | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Water | Ambient | 10 | 65 |
| 3 | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | DMF | Ambient | 10 | 70 |
| 4 | None | Ethanol | Ambient | 24 | Trace |
Regioselective Functionalization Techniques
Achieving regioselectivity—the ability to functionalize a specific position on the pyridine ring—is a significant challenge in heterocyclic chemistry. Advanced techniques now offer greater control over this aspect of synthesis.
One powerful strategy involves the use of directing groups or blocking groups . For instance, to achieve C-4 functionalization, a temporary blocking group can be installed at the more reactive C-2 and C-6 positions. This allows a subsequent reaction, such as an alkylation or cyanation, to occur selectively at the desired C-4 position, after which the blocking group is removed.
Another sophisticated approach is directed metalation . This involves using a substituent on the pyridine ring that can coordinate to a strong base, such as an organolithium reagent or a lithium amide (e.g., LDA). This coordination directs the deprotonation (metalation) to an adjacent position. By choosing the appropriate directing group and base, one can achieve highly regioselective C-H activation at positions that might otherwise be unreactive, allowing for the introduction of various functional groups.
Furthermore, halogen/metal exchange reactions provide a route to regioselectively functionalized pyridines. Starting with a specific halopyridine (e.g., 3-bromopyridine), treatment with an organometallic reagent can selectively replace the halogen atom with a metal, creating a nucleophilic center at that specific position. This organometallic intermediate can then be reacted with an electrophile to install the desired functional group with high precision.
Mechanistic Investigations of Chemical Transformations Involving Ethyl 5 Cyanopicolinate
Reactivity of the Ester Moiety (e.g., hydrolysis, transesterification)
The ester moiety in ethyl 5-cyanopicolinate is a key functional group that participates in several important chemical transformations, most notably hydrolysis and transesterification. These reactions are fundamental in modifying the structure and properties of the parent compound, often serving as a gateway to the synthesis of other valuable derivatives.
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. researchgate.net In the case of this compound, hydrolysis results in the formation of 5-cyanopicolinic acid. This transformation is crucial for the synthesis of various metal complexes, where the carboxylate group acts as a coordination site. rsc.orgrsc.org The reaction proceeds by nucleophilic attack of a water molecule on the carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
Transesterification, or alcoholysis, involves the reaction of an ester with an alcohol to produce a different ester and alcohol. researchgate.net This process allows for the substitution of the ethyl group in this compound with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. The reaction is typically catalyzed by an acid or a base and is an equilibrium process. The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products.
Enzymatic catalysis, particularly with lipases, has also been employed for esterification and transesterification reactions, offering a high degree of selectivity and milder reaction conditions compared to chemical methods. medcraveonline.com
Reactivity of the Cyano Group in Picolinate (B1231196) Frameworks
The cyano group (-C≡N) is a versatile functional group that significantly influences the reactivity of the picolinate framework. fiveable.me The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. libretexts.org This reactivity is further modulated by the electronic properties of the pyridine (B92270) ring to which it is attached.
The cyano group can undergo a variety of transformations, including:
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide. libretexts.org This provides a synthetic route to picolinates with different functional groups at the 5-position.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This reaction introduces a basic amino group, which can be valuable for further functionalization or for its coordination properties.
Addition of Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the electrophilic carbon of the nitrile, leading to the formation of ketones after hydrolysis. libretexts.org
The reactivity of the nitrile is also influenced by the presence of other substituents on the pyridine ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. nih.gov For instance, heteroaromatic nitriles, such as those on pyridine rings, are generally more reactive than their benzonitrile (B105546) counterparts. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene. quimicaorganica.orggcwgandhinagar.com The nitrogen atom deactivates the ring by withdrawing electron density, and under the acidic conditions often used for EAS, the nitrogen is protonated, further deactivating the ring. gcwgandhinagar.com When EAS does occur, it preferentially takes place at the 3- and 5-positions, as attack at these positions leads to a more stable cationic intermediate compared to attack at the 2-, 4-, or 6-positions. quimicaorganica.orgyoutube.com The presence of the electron-withdrawing cyano and ester groups in this compound further deactivates the ring, making electrophilic substitution challenging. However, the introduction of strong electron-donating groups can facilitate these reactions. gcwgandhinagar.com
Nucleophilic Aromatic Substitution (NAS): In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. gcwgandhinagar.comstackexchange.com Nucleophilic aromatic substitution occurs preferentially at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comvaia.com This is because the intermediate formed upon nucleophilic attack at these positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com The presence of the electron-withdrawing cyano group at the 5-position of this compound would likely have a complex influence on the regioselectivity of NAS, potentially directing incoming nucleophiles to the positions ortho and para to the nitrogen.
Coordination Chemistry of 5-Cyanopicolinate Ligands (e.g., with Vanadium(V) and Zinc(II))
The deprotonated form of 5-cyanopicolinic acid, the 5-cyanopicolinate anion, is an effective ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as donor atoms, allowing the ligand to chelate to a metal center. The cyano group can also participate in coordination or influence the electronic properties of the resulting complex.
Research has shown the synthesis and characterization of vanadium(V) and zinc(II) complexes with 5-cyanopicolinate. rsc.orgrsc.org In these complexes, the 5-cyanopicolinate ligand typically acts as a bidentate ligand, coordinating through the picolinato nitrogen and a carboxylate oxygen. rsc.org
Vanadium(V) Complexes: Vanadium(V) forms complexes with 5-cyanopicolinate, such as NH4[VO2(picCN)2]. In this complex, the vanadium atom is six-coordinated with an octahedral geometry. The two 5-cyanopicolinato ligands are bidentate, and the complex exhibits a cis arrangement of the oxido oxygen atoms of the VO2+ group. rsc.org
Zinc(II) Complexes: Zinc(II) also forms a variety of complexes with 5-cyanopicolinate, with the coordination geometry being influenced by the presence of other ancillary ligands. For example, complexes such as [Zn(picCN)2(H2O)2], [Zn(picCN)2(4apy)2], and [Zn(picCN)2(phen)] have been synthesized and structurally characterized. These complexes exhibit different geometries, including trans-octahedral and cis-octahedral, as well as square-pyramidal arrangements. rsc.orgrsc.org
| Complex | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| NH4[VO2(picCN)2] | Vanadium(V) | Octahedral | rsc.org |
| [Zn(picCN)2(H2O)2] | Zinc(II) | trans-Octahedral | rsc.orgrsc.org |
| [Zn(picCN)2(4apy)2]·C7H8 | Zinc(II) | cis-Octahedral | rsc.orgrsc.org |
| [Zn(picCN)2(py)2] | Zinc(II) | cis-Octahedral | rsc.orgrsc.org |
| [Zn(picCN)2(phen)]·C7H8·2MeOH | Zinc(II) | cis-Octahedral | rsc.orgrsc.org |
| [Zn(picCN)2(4apy)] | Zinc(II) | Square-pyramidal | rsc.orgrsc.org |
Complex Formation Thermodynamics and Kinetics
The formation of metal complexes with 5-cyanopicolinate is governed by thermodynamic and kinetic principles. researchgate.netscispace.com Thermodynamics dictates the stability of the resulting complexes, which is quantified by the stability constant (or formation constant). A higher stability constant indicates a more stable complex. researchgate.net Factors influencing the thermodynamic stability include the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity, chelate effect), and the solvent. scispace.com
The kinetics of complex formation describe the rate at which the complex is formed. For many metal ions, the rate-determining step is the exchange of a solvent molecule from the inner coordination sphere of the metal ion with the incoming ligand. rsc.org The rate of this exchange is highly dependent on the nature of the metal ion. researchgate.net The Eigen-Wilkins mechanism is often used to describe the kinetics of formation of octahedral complexes, where a pre-equilibrium formation of an outer-sphere complex is followed by the rate-determining loss of a solvent molecule and coordination of the ligand. rsc.org
Ligand Exchange Dynamics in Metallopicolinate Complexes
Ligand exchange dynamics refer to the processes by which ligands in a coordination complex are replaced by other ligands from the surrounding solution. youtube.com These dynamics are crucial for understanding the reactivity and biological activity of metal complexes. nih.gov The rate of ligand exchange can vary over a vast range, from very slow to extremely fast, depending on the metal ion, its oxidation state, the nature of the ligands, and the reaction conditions. researchgate.net
Ligand exchange can proceed through different mechanisms, including dissociative, associative, and interchange pathways. youtube.com In a dissociative mechanism, a ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the metal, forming a higher-coordinate intermediate, from which the leaving group then departs. The interchange mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. youtube.com
The lability of a complex, or its tendency to undergo ligand exchange, is a kinetic property. The coordination of additional ligands can influence the rate of dissociation of other ligands in the complex. nih.gov For instance, the electronic properties of ancillary ligands can affect the strength of the metal-ligand bonds and thus the rate of ligand exchange.
Strategic Utility of Ethyl 5 Cyanopicolinate in Advanced Organic Synthesis
Building Block for Heterocyclic Systems Synthesis
The strategic placement of the cyano and ethyl carboxylate groups on the pyridine (B92270) ring of Ethyl 5-cyanopicolinate enables its use as a foundational component for constructing a variety of more complex heterocyclic structures. Chemists can selectively target one functional group while leaving the other intact for subsequent reactions, or engage both in cyclization schemes.
This reactivity is central to the synthesis of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. For instance, derivatives of this compound are instrumental in creating fused ring systems like pyrazolo[1,5-a]pyrimidines. nih.goveurjchem.com These structures are formed by reacting aminopyrazole precursors with compounds containing 1,3-dicarbonyl functionalities, a role that can be fulfilled by appropriately modified picolinate (B1231196) esters. The reaction proceeds through condensation and subsequent intramolecular cyclization, leading to the formation of the bicyclic pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Research has demonstrated that these synthetic routes can be highly chemoselective, with reaction conditions such as temperature or the use of microwave irradiation directing the formation of specific isomers. nih.gov
Furthermore, the classic Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, provides another avenue for utilizing picolinate derivatives. synarchive.comyoutube.com In related syntheses, the core structure of cyanopicolinates can be elaborated into complex thiazole-containing molecules, highlighting the adaptability of this starting material. nih.gov
| Heterocyclic System | Synthetic Approach | Key Intermediates/Reactants |
| Pyrazolo[1,5-a]pyrimidines | Condensation and cyclization | 3-Aminopyrazoles, β-dicarbonyl compounds nih.gov |
| Thiazoles | Hantzsch thiazole synthesis and variations | α-haloketones, Thioamides synarchive.comnih.gov |
| Fused Pyridines | Cyclization of functionalized precursors | Thieno[2,3-b]pyridines from chloroacetate (B1199739) reaction d-nb.info |
Precursor to Biologically Active Molecules
A significant application of this compound and its close analogs is in the synthesis of molecules with established biological and pharmaceutical activity. The structural motifs derived from this compound are present in various therapeutic agents.
A prominent example is its role in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. epo.orgjustia.com Several patented synthetic routes for Febuxostat utilize a key intermediate, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is structurally related to this compound. newdrugapprovals.orggoogle.com The synthesis involves constructing the thiazole ring and introducing the cyano and isobutoxy groups onto the phenyl ring. One documented pathway begins with 4-hydroxythiobenzamide, which is cyclized and then formylated to produce an aldehyde intermediate. This aldehyde is then converted to the crucial nitrile (cyano) group, followed by etherification to yield the final Febuxostat precursor. justia.comnewdrugapprovals.org
Beyond this specific example, the pyrazolo[1,5-a]pyrimidine core, accessible from picolinate precursors, is a well-established scaffold in drug discovery. Derivatives have been investigated for a range of activities, including as kinase inhibitors for anticancer applications and as antifungal agents against various phytopathogenic fungi. nih.goveurjchem.comnih.gov
| Precursor Moiety (related to this compound) | Resulting Biologically Active Molecule | Therapeutic Area |
| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Febuxostat | Gout, Hyperuricemia epo.orgjustia.com |
| Pyrazolo[1,5-a]pyrimidine core | Various Kinase Inhibitors | Oncology nih.goveurjchem.com |
| Pyrazolo[1,5-a]pyrimidine core | Antifungal Agents | Agrochemical nih.gov |
Role in Cascade and Multicomponent Reactions
This compound and similar structures are valuable substrates in cascade and multicomponent reactions (MCRs). These reactions are highly sought after in modern organic synthesis because they allow for the construction of complex molecules in a single step from three or more reactants, which increases efficiency, reduces waste, and simplifies purification processes. mdpi.com
The reactivity of the cyano group and the carbon adjacent to the ester make this compound an ideal candidate for such transformations. For example, MCRs have been developed for the synthesis of highly substituted uracils and pyridines. nih.govmdpi.com In a typical setup, an aldehyde, an active methylene (B1212753) compound (like a malononitrile (B47326) derivative), and an amine can react in a one-pot process to generate complex heterocyclic products. mdpi.com Mechanistic studies show these reactions often proceed through a series of sequential steps, such as Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization, all occurring in the same reaction vessel without the isolation of intermediates. mdpi.com
The development of five-component reactions for synthesizing novel cyclopentatriazine derivatives further illustrates the advanced applications of such building blocks in MCRs. chemrevlett.com These reactions showcase the ability to form multiple C-C and C-N bonds in a single, highly convergent step, underscoring the strategic value of precursors like this compound in rapidly building molecular complexity.
| Reaction Type | Number of Components | Resulting Heterocycle | Key Features |
| Pyridine Synthesis | 3 or more | Substituted Pyridines | One-pot, catalyst-free or catalyzed, high atom economy mdpi.com |
| Uracil Synthesis | 3 | 5-Cyanouracils | Base-catalyzed intramolecular cyclization of intermediates nih.gov |
| Cyclopentatriazine Synthesis | 5 | Spiro-cyclopentatriazines | Forms multiple C-C and C-N bonds in one pot chemrevlett.com |
Pharmacological and Biological Dimensions of Ethyl 5 Cyanopicolinate and Its Derivatives
Structure-Activity Relationship (SAR) Studies of 5-Cyanopicolinate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For 5-cyanopicolinate derivatives, these studies aim to identify the specific structural features that govern their therapeutic effects, guiding the design of more potent and selective agents.
The bioactivity of 5-cyanopicolinate metal complexes is highly dependent on their three-dimensional structure and the nature of the ligands involved. Research has shown that the geometry of the complex and the presence of auxiliary ligands can significantly influence its therapeutic efficacy.
For instance, studies on zinc bis(5-cyanopicolinato) complexes have revealed that different spatial arrangements, such as cis and trans octahedral geometries or square-pyramidal shapes, can be achieved by introducing other N-donor ligands like pyridine (B92270) or 4-aminopyridine (B3432731). acs.org A notable finding is that the introduction of 4-aminopyridine into a zinc 5-cyanopicolinato complex significantly enhances its ability to inhibit the release of free fatty acids, a key measure of insulino-mimetic activity. acs.orgcnr.it This suggests that the ancillary ligand plays a crucial role in modulating the electronic properties and steric configuration of the complex, thereby improving its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that relate the chemical structure of compounds to their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. While specific QSAR models for Ethyl 5-cyanopicolinate derivatives are not extensively documented in the reviewed literature, the methodology is widely applied to structurally similar heterocyclic compounds. nih.govtaylorandfrancis.comnih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), a model is built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov For example, QSAR analyses on pyrimidine (B1678525) derivatives have successfully used such models to predict their inhibitory activity against specific enzymes. nih.gov The goal is to identify which structural features are promoters or detractors of the desired biological endpoint, providing a rational basis for designing more effective therapeutic agents. mdpi.com
Biological Activities and Therapeutic Potential
The primary therapeutic potential of 5-cyanopicolinate derivatives, particularly as vanadium and zinc complexes, has been explored in the context of metabolic disorders like diabetes mellitus.
Both vanadium and zinc complexes of 5-cyanopicolinic acid have demonstrated notable antidiabetic properties. acs.org These compounds are often referred to as "insulino-mimetic" or "insulin-enhancing" because they mimic some of the metabolic effects of insulin (B600854). cnr.itdrugbank.com In-vitro studies have confirmed that various vanadium and zinc complexes incorporating the 5-cyanopicolinato ligand exhibit significant insulino-mimetic activity. acs.org These metal complexes are considered a promising class of compounds, as they may offer an alternative or adjunct to traditional diabetes treatments. cnr.itacs.org
The effectiveness of these complexes is often compared to that of simple inorganic vanadium salts like vanadyl sulfate (B86663) (VOSO₄). Research indicates that certain organically-ligated vanadium compounds, including picolinato complexes, can be more effective at lowering blood glucose levels. cnr.it
One of the primary mechanisms underlying the antidiabetic effect of 5-cyanopicolinate complexes is the inhibition of lipolysis. drugbank.com Lipolysis is the process where fats are broken down, releasing free fatty acids (FFAs) into the bloodstream. Elevated FFA levels are associated with insulin resistance. The insulino-mimetic activity of these compounds is frequently assessed by their ability to inhibit FFA release from fat cells (adipocytes) that have been stimulated by epinephrine. acs.org
All tested vanadium and zinc complexes of 5-cyanopicolinate showed some level of insulino-mimetic activity through this pathway. acs.org The data below illustrates the inhibitory effect of various complexes on FFA release, demonstrating their potential to mimic insulin's anti-lipolytic action.
| Complex | Metal Center | Ancillary Ligand(s) | IC₅₀ (mM) for FFA Inhibition | Reference |
|---|---|---|---|---|
| [Zn(picCN)₂(H₂O)₂] | Zinc (Zn) | Water | 1.00 | acs.orgcnr.it |
| [Zn(picCN)₂(4apy)] | Zinc (Zn) | 4-Aminopyridine | 0.65 | acs.orgcnr.it |
| NH₄[VO₂(picCN)₂] | Vanadium (V) | - | 0.89 | acs.orgcnr.it |
| VOSO₄ (Control) | Vanadium (V) | Sulfate | 0.86 | acs.orgcnr.it |
Another significant mechanism, particularly for vanadium compounds, is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. drugbank.com These enzymes are negative regulators of the insulin signaling pathway. By inhibiting PTPs, vanadium complexes can enhance the phosphorylation of key proteins in the insulin cascade, leading to a sustained insulin-like signal. drugbank.com
Studies on related vanadium complexes show they can penetrate the membrane of red blood cells (erythrocytes), often through passive diffusion. acs.orgacs.org Once inside the erythrocyte, the vanadium species can undergo biotransformation and interact with intracellular components. cnr.it Specifically for the V(V)-picolinate system, it has been shown that vanadate (B1173111) and the picolinate (B1231196) ligand can cross the erythrocyte membrane independently. Inside the cell, they form V(IV)O-picolinate complexes which then bind to proteins. cnr.it
Hemoglobin, the oxygen-carrying protein within red blood cells, is a major binding target. nih.gov Vanadium complexes can form ternary structures with hemoglobin, where the metal center coordinates to amino acid residues like histidine on the protein surface. acs.orgacs.org This interaction is significant as it can affect the transport, speciation, and ultimately the bioavailability and effectiveness of the vanadium drug. acs.org Most of the vanadium found inside erythrocytes is bound to hemoglobin. nih.gov
Beyond red blood cells, these complexes also interact with serum proteins like albumin, which is a major carrier protein in the blood plasma. nih.gov The binding affinity to these proteins influences the compound's distribution and stability in the bloodstream. nih.gov
Antidiabetic Activity, particularly via Zinc and Vanadium Complexes of 5-cyanopicolinate
Cellular Uptake and Biotransformation of Vanadium and Zinc Complexes
The study of metal complexes with picolinate derivatives, including 5-cyanopicolinate, provides valuable insights into their potential as therapeutic agents. Research on the interaction of vanadium(V) and zinc(II) complexes with erythrocytes has shed light on their cellular uptake and subsequent biotransformation.
A study involving four [VVO2L2]− complexes, where L included picolinate (pic) and 5-cyanopicolinate (picCN), revealed differences in their thermodynamic stability at physiological pH. nih.gov The stability order was determined to be [VVO2(dhp)2]− > [VVO2(przNH2)2]− > [VVO2(pic)2]− > [VVO2(picCN)2]−. nih.gov In the case of the 5-cyanopicolinate complex, vanadium exists as H2VVO4− at physiological pH. nih.gov This species and the picCN ligand cross the erythrocyte membrane independently. nih.gov
Similarly, zinc complexes with 5-cyanopicolinate have been synthesized and characterized. rsc.org These studies have explored different coordination geometries, including trans and cis octahedral, as well as square-pyramidal arrangements. rsc.org The investigation of these zinc complexes contributes to understanding how ligand modifications can influence the structural and, consequently, the biological properties of metal-based compounds.
| Complex Type | Ligand (L) | Extracellular Species (Physiological pH) | Cellular Uptake Mechanism | Intracellular Transformation |
| Vanadium(V) | 5-cyanopicolinate (picCN) | H2VVO4- | Independent diffusion of H2VVO4- and ligand | Formation of stable V(IV)OL2 complexes |
| Vanadium(V) | Picolinate (pic) | H2VVO4- | Independent diffusion of H2VVO4- and ligand | Formation of stable V(IV)OL2 complexes |
| Vanadium(V) | 3-aminopyrazine-2-carboxylate (przNH2) | Mixture of H2VVO4- and [VVO2(przNH2)2]- | Both independent diffusion and complex diffusion | Not specified |
| Vanadium(V) | 1,2-dimethyl-3-hydroxy-4(1H)-pyridinonate (dhp) | [VVO2(dhp)2]- | Diffusion of the complex | Not specified |
| Zinc(II) | 5-cyanopicolinate (picCN) | [Zn(picCN)2(H2O)2], [Zn(picCN)2(4apy)2], etc. | Not specified | Not specified |
Anticancer and Antitumor Properties
The picolinamide (B142947) scaffold, closely related to this compound, has been a focal point in the design of novel anticancer agents. nih.gov Researchers have synthesized series of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties, which have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. nih.gov
In one study, compounds 7h, 9a, and 9l showed significant VEGFR-2 inhibitory activity with IC50 values of 87, 27, and 94 nM, respectively, which were more potent than the reference drug sorafenib (B1663141) (IC50 = 180 nM). nih.gov Compound 7h, in particular, exhibited significant cell death in various human cancer cell lines, including Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal). nih.gov This compound also showed enhanced potency against other kinases like EGFR, HER-2, c-MET, and MER. nih.gov
The quinoline (B57606) scaffold, which shares structural similarities with the pyridine ring of this compound, is another important pharmacophore in anticancer drug discovery. ekb.eg Quinoline derivatives have been shown to inhibit protein kinases and disrupt tubulin assembly, key processes in cancer cell proliferation. ekb.eg
Furthermore, coumarin (B35378) derivatives have been extensively studied for their anticancer properties against a range of human malignancies, including pancreatic, colon, and prostate cancers. nih.gov These compounds can induce apoptosis, inhibit cell migration, and modulate key signaling pathways involved in cancer progression. nih.gov
The design of novel thiazole-5-carboxamide (B1230067) derivatives has also yielded compounds with anticancer activity. mdpi.com Some of these compounds showed good inhibitory activity against the A-549 lung cancer cell line. mdpi.com
| Derivative Class | Target/Mechanism | Cancer Cell Lines | Key Findings |
| Picolinamide Derivatives | VEGFR-2 Kinase Inhibition | A549 (lung), Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), 786-O (renal) | Compounds 7h, 9a, and 9l showed potent VEGFR-2 inhibition. Compound 7h also inhibited other kinases. nih.gov |
| Quinoline Derivatives | Protein Kinase Inhibition, Tubulin Disruption | Various | Versatile scaffold for developing multi-target anticancer agents. ekb.eg |
| Coumarin Derivatives | Apoptosis Induction, Inhibition of Angiogenesis and Cell Migration | Pancreatic, Colon, Prostate | Exhibit anticancer activity through multiple pathways. nih.gov |
| Thiazole-5-carboxamide Derivatives | Not specified | A-549 (lung), Bel7402 (liver), HCT-8 (colon) | Some derivatives showed good inhibitory activity against A-549 cells. mdpi.com |
Anti-inflammatory and Analgesic Research (for picolinate derivatives)
Research into the anti-inflammatory and analgesic properties of various chemical entities has included derivatives that share structural features with picolinates. While direct studies on this compound were not identified in this specific context, the broader class of compounds provides relevant insights.
For instance, a study on pyrazoline derivatives reported the synthesis and evaluation of their anti-inflammatory and analgesic activities. nih.gov Several of the synthesized 1,3,5-trisubstituted pyrazoline derivatives exhibited more potent anti-inflammatory and analgesic effects in vivo compared to the reference drug celecoxib. nih.gov Molecular docking studies suggested that these compounds could act as selective COX-2 inhibitors. nih.gov
In another study, betulinic acid, a triterpene, was shown to possess potent anti-inflammatory, analgesic, and antipyretic activities. nih.gov Its effects were comparable to those of indomethacin (B1671933) and acetylsalicylic acid in various animal models of inflammation and pain. nih.gov
These findings, although not directly on picolinate derivatives, highlight the potential for small organic molecules with specific structural arrangements to modulate inflammatory pathways and provide pain relief. The development of novel anti-inflammatory and analgesic agents often involves exploring diverse chemical scaffolds, and picolinate derivatives could be a promising area for future investigation in this field.
Bioisosteric Replacements in Medicinal Chemistry Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to design new compounds with improved biological properties, such as enhanced efficacy, reduced toxicity, or better pharmacokinetic profiles. cambridgemedchemconsulting.com This involves the replacement of an atom or a group of atoms with another that is broadly similar in size, shape, and electronic configuration. cambridgemedchemconsulting.com
The cyano group (-CN) present in this compound is a versatile functional group that can act as a bioisostere for various other groups. nih.govresearchgate.net It can mimic the polarization of halides and is often an excellent bioisostere for halogens like bromine and iodine. nih.gov Due to its smaller size, the nitrile group may achieve better contact with amino acids in an active site. nih.gov The electron-withdrawing nature of the cyano group allows for non-specific dipole interactions with amino acids and metal ions. nih.gov
The nitrile group has also been explored as a bioisostere for the carbonyl group and as a nonclassical amide bond bioisostere. researchgate.netrsc.org In some cases, replacing a glycoside with a nitrile has led to significantly more efficacious compounds. nih.gov Furthermore, the introduction of a nitrile group can block metabolically labile sites in a drug molecule, thereby increasing its metabolic stability. researchgate.net
The concept of bioisosterism is not limited to simple functional group replacements. For example, pyrazolo[1,5-a] nih.govcambridgemedchemconsulting.comacs.orgtriazine derivatives have been designed as purine (B94841) bioisosteres to act as CDK2 inhibitors for cancer therapy. nih.gov This demonstrates the broader application of bioisosteric principles in designing molecules that can interact with specific biological targets.
| Original Group/Moiety | Bioisosteric Replacement | Rationale/Advantage |
| Halogen (e.g., Br, I) | Cyano (-CN) | Mimics polarization, smaller size allows for better active site contact. nih.gov |
| Carbonyl | Cyano (-CN) | Can act as a bioisostere. researchgate.net |
| Amide Bond | N-Cyano sulfilimine | Acts as a nonclassical amide bond isostere. rsc.org |
| Phenyl | Pyridine | Alters hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com |
| Purine | Pyrazolo[1,5-a] nih.govcambridgemedchemconsulting.comacs.orgtriazine | Mimics the core structure to interact with the target enzyme. nih.gov |
Advanced Characterization and Computational Studies of Ethyl 5 Cyanopicolinate
Spectroscopic Analysis in Research (e.g., IR, NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental tools for the structural elucidation and characterization of ethyl 5-cyanopicolinate. Each method provides unique information about the molecule's framework and functional groups.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the molecule. The IR spectrum of this compound is distinguished by strong absorption bands corresponding to its key functional groups. A sharp, intense band for the nitrile (C≡N) stretching vibration is typically observed in the 2220-2240 cm⁻¹ region. The carbonyl (C=O) stretch of the ethyl ester group gives rise to another strong band, usually around 1720-1740 cm⁻¹. Additional significant peaks correspond to C-O stretching, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations of the pyridine (B92270) ring. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The ethyl group typically presents as a triplet (for the -CH₃ protons) and a quartet (for the -OCH₂- protons) due to spin-spin coupling. The three aromatic protons on the pyridine ring appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns being highly sensitive to their positions relative to the nitrogen atom and the electron-withdrawing substituents.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct resonances are expected for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, and the five carbons of the pyridine ring. semanticscholar.orgresearchgate.net The precise chemical shifts can be compared with values predicted by computational methods. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Under techniques like Electrospray Ionization (ESI-MS), the molecule can be detected as a protonated species [M+H]⁺, confirming its molecular mass. semanticscholar.org High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental formula. Analysis of the fragmentation pattern can further corroborate the structure, showing characteristic losses of the ethoxy group (-OC₂H₅) or the entire ester group. nih.govnih.gov
Table 1: Representative Spectroscopic Data for this compound This table presents expected data based on typical values for the functional groups present.
| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Assignment |
|---|---|---|---|
| FT-IR | Stretching Vibration | ~2230 cm⁻¹ | C≡N (Nitrile) |
| Stretching Vibration | ~1730 cm⁻¹ | C=O (Ester) | |
| Stretching Vibration | ~1580 cm⁻¹ | C=C/C=N (Pyridine Ring) | |
| ¹H NMR | Triplet | ~1.4 ppm | -CH₃ (Ethyl) |
| Quartet | ~4.4 ppm | -OCH₂- (Ethyl) | |
| Multiplets | ~8.0 - 9.2 ppm | Pyridine Ring Protons | |
| ¹³C NMR | Signal | ~164 ppm | C=O (Ester) |
| Signal | ~117 ppm | C≡N (Nitrile) | |
| Signals | ~125 - 155 ppm | Pyridine Ring Carbons | |
| ESI-MS | Molecular Ion Peak | m/z = 177.06 | [M+H]⁺ |
X-ray Crystallographic Analysis of 5-Cyanopicolinate Complexes
X-ray crystallography provides definitive, high-resolution structural information for molecules in the solid state, which is particularly valuable for understanding the coordination behavior of this compound when it acts as a ligand in metal complexes.
Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com When this compound coordinates to a metal center, this analysis reveals critical structural parameters. researchgate.net Key findings from such studies include:
Coordination Mode: It confirms which donor atoms of the ligand bind to the metal ion. For 5-cyanopicolinate, coordination typically occurs through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable chelate ring.
Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths and the angles within the coordination sphere provide insight into the strength and nature of the coordination bonds.
Intermolecular Interactions: Crystallographic analysis elucidates the packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, π-π stacking between pyridine rings, and other van der Waals forces that stabilize the crystal structure. researchgate.net
Polymorphism refers to the ability of a specific compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can possess different physical properties, such as solubility, stability, and melting point. For 5-cyanopicolinate complexes, polymorphism could arise from different packing arrangements of the complex units or variations in the network of intermolecular interactions. Identifying and characterizing polymorphs is crucial for applications in materials science and pharmaceuticals.
Isomorphism describes the phenomenon where different compounds crystallize in the same or very similar crystal structures. In the context of 5-cyanopicolinate complexes, one might observe isomorphism when the central metal ion is substituted with another ion of similar size and coordination preference, leading to a series of structurally related compounds with potentially tunable magnetic or optical properties.
Theoretical and Computational Chemistry
Computational methods complement experimental findings by providing a deeper understanding of the electronic structure, reactivity, and dynamic behavior of this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to:
Optimize Geometry: Predict the lowest energy (most stable) three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental X-ray data. researchgate.net
Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more polarizable and reactive.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. The regions around the pyridine nitrogen, nitrile nitrogen, and carbonyl oxygen are expected to be nucleophilic.
Simulate Spectroscopic Data: Predict vibrational frequencies (IR) and NMR chemical shifts, which aids in the assignment of experimental spectra. mdpi.comsemanticscholar.org
Table 2: Typical Output from DFT Calculations for a Pyridine Derivative This table illustrates the type of data generated from DFT analysis.
| Calculated Property | Typical Finding | Implication |
|---|---|---|
| Optimized Geometry | Planar pyridine ring with specific bond lengths (e.g., C=O ≈ 1.21 Å, C≡N ≈ 1.16 Å) | Provides the most stable conformation for further analysis. |
| HOMO Energy | -7.5 eV | A HOMO-LUMO gap of ~5.0 eV indicates high stability but potential for electronic transitions. |
| LUMO Energy | -2.5 eV | |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) near N and O atoms; Positive potential (blue) near H atoms. | Identifies sites for electrophilic attack (on N/O) and nucleophilic attack. |
When investigating the potential of this compound or its derivatives as ligands for biological targets like enzymes or protein receptors, Molecular Dynamics (MD) simulations are invaluable. nih.govscienceopen.com MD simulations model the physical movements of atoms and molecules over time, providing insights into:
Binding Stability: By simulating the ligand-receptor complex in a solvated environment, MD can assess the stability of the binding pose over nanoseconds or microseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to check for significant conformational changes.
Interaction Dynamics: MD reveals the dynamic nature of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges, that contribute to the binding affinity. nih.gov It can identify key amino acid residues in the receptor's binding pocket that are crucial for anchoring the ligand.
Conformational Changes: The simulation can show how the ligand and receptor adapt their conformations upon binding, a concept known as "induced fit." This provides a more realistic picture than the static view offered by docking or crystallography alone. nih.gov These simulations are critical for rational drug design, helping to predict how modifications to the ligand structure might improve its binding affinity and selectivity.
Quantum Chemical Studies of Intermolecular Interactions
Currently, there is a notable absence of published research specifically detailing the quantum chemical studies of intermolecular interactions for this compound. While computational methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for elucidating the nature and strength of non-covalent interactions within a crystal lattice, a dedicated study applying these techniques to this compound has not been identified in a thorough review of scientific literature.
Such a study, were it to be conducted, would provide valuable insights into the supramolecular assembly of this compound. The analysis would typically involve:
Energy Decomposition Analysis: Methods like SAPT would be employed to calculate the energetic components of the intermolecular interactions. This would break down the total interaction energy into physically meaningful terms: electrostatic, exchange, induction, and dispersion. This data is crucial for understanding the fundamental nature of the forces holding the molecules together in the solid state.
Although research on analogous molecular systems exists, the specific energetics and topological analysis of intermolecular interactions for this compound remain an area for future investigation. The generation of detailed research findings and corresponding data tables awaits an in-depth computational study on this compound.
Future Directions and Emerging Research Avenues for Ethyl 5 Cyanopicolinate
Development of Novel Derivatized Scaffolds
The structural backbone of Ethyl 5-cyanopicolinate, featuring a pyridine (B92270) ring with strategically placed cyano and ethyl ester functionalities, offers a fertile ground for the generation of diverse and complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in a wide array of FDA-approved drugs. rsc.org The ease with which this core can be modified allows for the creation of extensive compound libraries for drug discovery. researchgate.net
Future research will likely focus on leveraging the reactive sites of this compound to construct novel scaffolds. The picolinic acid framework is a versatile directing group in transition-metal-catalyzed C-H bond functionalization, enabling direct arylation, alkylation, and other modifications. nih.gov This powerful synthetic strategy can be employed to build upon the this compound core, introducing a variety of substituents to explore a wider chemical space. For instance, a related compound, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196), serves as a key intermediate in the synthesis of c-Met kinase inhibitors, highlighting the potential of such derivatized picolinates in developing targeted cancer therapies. bio-conferences.org
The development of novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives has also shown promise in the search for new antifungal agents. nih.gov This points towards the potential of derivatizing this compound to create hybrid molecules with enhanced biological activity.
Table 1: Potential Derivatization Strategies for this compound
| Derivatization Strategy | Potential Outcome | Relevant Research Area |
| C-H Functionalization | Introduction of diverse aryl and alkyl groups | Medicinal Chemistry, Materials Science |
| Suzuki Coupling | Formation of bi-aryl structures | Drug Discovery, Organic Electronics |
| Nucleophilic Aromatic Substitution | Introduction of various nucleophiles | Synthesis of Novel Compounds |
| Reduction of Cyano Group | Formation of aminomethylpyridine derivatives | Ligand Synthesis, Medicinal Chemistry |
| Hydrolysis of Ester | Formation of 5-cyanopicolinic acid | Precursor for further synthesis |
Exploration of New Catalytic Applications
The picolinate motif is not only a valuable scaffold but also possesses inherent catalytic potential. Picolinic acid and its derivatives can act as ligands in various catalytic systems. For example, metallomicelles formed with functionalized picolinate surfactants have demonstrated catalytic activity in hydrolysis reactions. Furthermore, picolinic acid has been shown to enhance the catalytic performance of Mn(II) in Fenton-like oxidation processes, attributed to its ability to form stable chelate rings with metal ions. acs.org
Future investigations could explore the use of this compound and its derivatives as catalysts or catalyst precursors. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can coordinate with metal centers, potentially leading to novel catalysts for a range of organic transformations. The development of catalysts based on earth-abundant metals is a particularly attractive area of research. For instance, cobalt complexes with dipicolinate have been studied for their catalytic properties.
The synthesis of picolinate and picolinic acid derivatives has been achieved using heterogeneous catalysts like UiO-66(Zr)-N(CH2PO3H2)2, which facilitates multi-component reactions under mild conditions. nih.govresearchgate.net This opens up avenues for developing environmentally friendly catalytic processes utilizing picolinate-based structures.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalytic System | Potential Reaction | Research Focus |
| Metal Complexes (e.g., Co, Mn) | Oxidation, Hydrolysis | Green Chemistry, Industrial Catalysis |
| Heterogeneous Catalysts | Multi-component reactions | Sustainable Synthesis |
| Organocatalysis | Asymmetric synthesis | Fine Chemical Production |
Expansion into Untapped Biological Targets
While some picolinic acid derivatives have established biological activities, the full therapeutic potential of the chemical space accessible from this compound remains largely unexplored. Picolinic acid itself has demonstrated broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses like SARS-CoV-2 and influenza A virus through the inhibition of membrane fusion. nih.gov This finding suggests that derivatives of this compound could be investigated as a new class of antiviral agents.
Furthermore, pyridine carboxylic acid isomers are being actively researched as inhibitors of various enzymes. nih.gov The structural features of these compounds, including the electron-deficient pyridine ring and the potential for hydrogen bonding and metal coordination, make them attractive candidates for targeting the active sites of enzymes. nih.gov The synthesis of novel quinoline (B57606) derivatives from precursors like this compound has also yielded compounds with promising anticancer and antimicrobial activities. nih.govmdpi.commdpi.com
Future research should focus on screening libraries of this compound derivatives against a wide range of biological targets. This could lead to the discovery of novel inhibitors for enzymes implicated in various diseases, as well as new antimicrobial and anticancer agents.
Table 3: Potential Untapped Biological Targets for this compound Derivatives
| Biological Target Class | Potential Therapeutic Area | Rationale |
| Viral Fusion Proteins | Infectious Diseases (e.g., COVID-19, Influenza) | Picolinic acid's known antiviral activity |
| Kinases | Cancer, Inflammatory Diseases | Pyridine scaffold is common in kinase inhibitors |
| Proteases | Various Diseases | Potential for enzyme active site binding |
| Bacterial and Fungal Enzymes | Infectious Diseases | Need for new antimicrobial agents |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These powerful computational tools can be employed to accelerate the design and optimization of novel drug candidates based on scaffolds like this compound.
Furthermore, AI can be used for "scaffold hopping," where the core structure of a known active molecule is replaced with a new scaffold, like a derivative of this compound, while maintaining or improving its biological activity. youtube.com This approach can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. The use of molecular docking simulations, guided by machine learning, can also help in understanding the binding interactions of these novel derivatives with their biological targets, thereby facilitating lead optimization. nih.gov
Table 4: Application of AI and Machine Learning in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| De Novo Drug Design | Generation of novel molecular structures based on the this compound scaffold. | Rapid exploration of a vast chemical space. |
| Predictive Modeling | Prediction of bioactivity, ADMET properties, and synthetic feasibility. | Prioritization of high-potential candidates for synthesis. |
| Scaffold Hopping | Replacing existing drug scaffolds with novel derivatives of this compound. | Discovery of new intellectual property and improved drug candidates. |
| Molecular Docking and Simulation | Elucidation of binding modes and interactions with biological targets. | Rational drug design and lead optimization. |
Q & A
Basic: What are the critical safety precautions when handling Ethyl 5-cyanopicolinate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. For respiratory protection, use a P95 (US) or P1 (EU) respirator for dust control .
- Ventilation: Work in a fume hood or ensure adequate local exhaust ventilation to avoid inhalation of vapors or aerosols .
- Spill Management: Avoid dust generation during cleanup. Use inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers .
- First Aid: For eye exposure, rinse immediately with water for 15 minutes and seek medical attention. If ingested, rinse mouth and consult a poison control center .
Basic: What analytical techniques are essential for characterizing this compound in synthetic protocols?
Answer:
- Structural Confirmation: Use -NMR and -NMR to verify the ester and nitrile functional groups. Compare spectra with literature data for validation .
- Purity Assessment: Employ HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. A purity threshold of ≥95% is recommended for research-grade material .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to assess decomposition temperatures, given the lack of published data .
Advanced: How can researchers address gaps in physicochemical data (e.g., logP, solubility) for this compound?
Answer:
- Experimental Determination:
- Computational Prediction: Apply QSAR models (e.g., EPI Suite) to estimate properties, but validate experimentally due to potential inaccuracies in nitrile-containing compounds .
Advanced: How should researchers design studies to resolve contradictions in reported reactivity of this compound under varying conditions?
Answer:
- Controlled Variable Testing: Systematically vary parameters (temperature, solvent polarity, catalysts) and monitor outcomes via in-situ FTIR or GC-MS to identify reaction pathways .
- Statistical Optimization: Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. catalyst loading) and identify optimal conditions .
- Mechanistic Probes: Introduce isotopic labeling (e.g., -cyanide) to track nitrile group behavior during hydrolysis or nucleophilic substitution .
Basic: What documentation standards are critical for reproducibility in this compound synthesis?
Answer:
- Detailed Protocols: Specify reaction stoichiometry, solvent volumes, and purification steps (e.g., column chromatography gradients) .
- Batch Records: Log lot numbers of starting materials, equipment calibration dates, and environmental conditions (humidity/temperature) .
- Raw Data Archiving: Provide NMR/HPLC chromatograms in supplementary materials, including integration values and baseline corrections .
Advanced: How can the PICOT framework be applied to structure research on this compound’s biological activity?
Answer:
- Population (P): Define target organisms or cell lines (e.g., E. coli or human hepatocytes).
- Intervention (I): Test compound concentrations (e.g., 1–100 µM) and exposure durations.
- Comparison (C): Use negative controls (solvent-only) and positive controls (e.g., known nitrile inhibitors).
- Outcome (O): Measure endpoints like IC values or metabolic inhibition via enzymatic assays.
- Time (T): Specify incubation periods (e.g., 24–72 hours) for acute vs. chronic effects .
Advanced: What methodological strategies mitigate risks when studying this compound’s decomposition products?
Answer:
- Real-Time Monitoring: Use gas chromatography-mass spectrometry (GC-MS) headspace analysis to detect volatile byproducts (e.g., NO, HCN) during thermal stress tests .
- Environmental Simulation: Replicate disposal conditions (e.g., aqueous hydrolysis at pH 4–9) to characterize persistent metabolites .
- Toxicological Profiling: Partner with accredited labs to assess acute/chronic toxicity of decomposition products using OECD guidelines .
Basic: How should researchers validate the identity of this compound in multi-step syntheses?
Answer:
- Stepwise Confirmation:
- Reference Standards: Compare with commercially available analogs (e.g., ethyl 4-cyanopicolinate) to rule out regioisomeric contamination .
Advanced: What ethical considerations apply to studies involving this compound’s environmental impact?
Answer:
- Waste Minimization: Adopt green chemistry principles (e.g., solvent recycling, catalytic reductions) to limit hazardous waste generation .
- Ecotoxicity Testing: Conduct Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity, even if not mandated by current regulations .
- Transparency: Disclose all synthesis byproducts and disposal methods in publications to facilitate risk assessments by regulatory bodies .
Advanced: How can scoping reviews optimize literature surveys on this compound’s applications?
Answer:
- Search Strategy: Use databases (SciFinder, Reaxys) with queries like "(this compound) AND (synthesis OR bioactivity)" and filter by publication date (post-2010) .
- Data Extraction: Categorize findings into themes (e.g., catalytic applications, medicinal chemistry) and highlight conflicting results (e.g., divergent reaction yields) .
- Stakeholder Consultation: Engage synthetic chemists and toxicologists to prioritize understudied areas (e.g., long-term stability in drug formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
